molecular formula C7H13NO2S B2731467 Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate CAS No. 85929-61-9

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2731467
CAS No.: 85929-61-9
M. Wt: 175.25
InChI Key: VQAXIQTYFVLHJT-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2S. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms.

Safety and Hazards

Avoid contact with skin and eyes. Provide appropriate exhaust ventilation where dust is formed .

Future Directions

Research on thiazolidine derivatives should continue, exploring their therapeutic and pharmaceutical potential. Developing multifunctional drugs and improving their activity remains a focus of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: Reaction of 2-amino-2-methyl-1-propanol with carbon disulfide to form the intermediate.

    Step 2: Reaction of the intermediate with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and the study of thiazolidine-based chemistry .

Properties

IUPAC Name

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXIQTYFVLHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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